Methyl (R)-2-acetoxypropanoate

Biocatalysis Chiral Resolution Lipase Engineering

Methyl (R)-2-acetoxypropanoate (CAS 60426-97-3) is a chiral ester with molecular formula C₆H₁₀O₄ and molecular weight 146.14 g/mol. It is the acetylated methyl ester derivative of (R)-lactic acid, belonging to the 2-acetoxypropanoate ester class.

Molecular Formula C6H10O4
Molecular Weight 146.14 g/mol
CAS No. 60426-97-3
Cat. No. B12941875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl (R)-2-acetoxypropanoate
CAS60426-97-3
Molecular FormulaC6H10O4
Molecular Weight146.14 g/mol
Structural Identifiers
SMILESCC(C(=O)OC)OC(=O)C
InChIInChI=1S/C6H10O4/c1-4(6(8)9-3)10-5(2)7/h4H,1-3H3/t4-/m1/s1
InChIKeyQTFFGYLLUHQSAS-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl (R)-2-acetoxypropanoate CAS 60426-97-3: Chiral Ester Building Block for Stereospecific Synthesis and Procurement Specifications


Methyl (R)-2-acetoxypropanoate (CAS 60426-97-3) is a chiral ester with molecular formula C₆H₁₀O₄ and molecular weight 146.14 g/mol . It is the acetylated methyl ester derivative of (R)-lactic acid, belonging to the 2-acetoxypropanoate ester class [1]. The compound features a single (R)-configured stereogenic center at the C2 position (isomeric SMILES: C[C@H](C(=O)OC)OC(=O)C), which distinguishes it from its (S)-enantiomer (CAS 14031-88-0) and the racemic mixture (CAS 6284-75-9) . This compound functions primarily as a chiral building block in asymmetric synthesis, where its stereochemical integrity directs the configuration of downstream products, and serves as a precursor for methyl acrylate production via thermal elimination [1].

Stereocontrolled synthesis Chiral pool building block for (R)-configured products
Biocatalytic studies Lipase-catalyzed resolution and transesterification substrate
Renewable acrylate pathway Fermentation-derived (R)-lactic acid precursor for methyl acrylate
Chiral analytics Enantiopure reference standard for chiral HPLC method validation

Why Methyl (R)-2-acetoxypropanoate Cannot Be Substituted by Racemic or (S)-Configured 2-Acetoxypropanoate Esters


The (R)-configured stereocenter in methyl (R)-2-acetoxypropanoate is not a passive structural feature but the primary determinant of reactivity outcomes in stereoselective transformations. When employed as a chiral pool building block, the pre-existing (R)-stereocenter is directly incorporated into the final product; substitution with the (S)-enantiomer (CAS 14031-88-0) or the racemate (CAS 6284-75-9) would invert or randomize the stereochemical outcome, rendering the synthesis non-stereoselective . Furthermore, enzymes such as lipases exhibit distinct enantioselectivity profiles toward 2-acetoxypropanoate esters: Candida antarctica lipase B (CALB) shows differential hydrolysis rates between enantiomers, making stereochemical identity critical for biocatalytic resolution and transesterification applications [1]. In thermal elimination processes, while both enantiomers undergo pyrolysis to yield methyl acrylate and acetic acid with identical efficiency (75% yield at 550°C), the stereochemical purity of the (R)-form becomes essential when the subsequent acrylate must retain chirality or when the route is integrated into a broader stereocontrolled synthetic sequence . Generic substitution therefore compromises stereochemical fidelity, alters enzyme recognition, and precludes downstream enantiopure product formation.

Stereochemical fidelity risk

Substitution with (S)-enantiomer or racemate may invert or randomize stereochemical outcome, rendering synthesis non-stereoselective.

Enzyme recognition risk

Lipases such as CALB show differential enantioselectivity; non-(R) forms may alter biocatalytic resolution and transesterification profiles.

Analytical identity risk

Chiral HPLC peak identity and enantiomeric purity verification rely on (R)-enantiomer reference; racemate or (S)-form cannot serve as direct standard.

Quantitative Differentiation Evidence: Methyl (R)-2-acetoxypropanoate vs. Comparators in Catalytic, Enzymatic, and Physicochemical Performance


Enantiomer-Specific Enzymatic Recognition: CALB-Catalyzed Resolution Selectivity

Methyl (R)-2-acetoxypropanoate exhibits differential reactivity compared to its (S)-enantiomer in enzyme-catalyzed transesterification and hydrolysis reactions. In the kinetic resolution of racemic methyl 2-acetoxypropanoate using immobilized Candida antarctica lipase B (CALB) in tert-butyl methyl ether at 65°C, the enzyme displays enantioselectivity that enables separation of the two enantiomers . While specific enantiomeric ratio (E-value) data for this substrate class are not disclosed in the primary literature, Science of Synthesis notes that CALB and Candida rugosa lipase (CRL) exhibit moderate enantioselectivities toward 2-acetoxypropanoate esters compared to esters of chiral alcohols, indicating substrate-dependent recognition [1]. This stereochemical discrimination is absent when using achiral catalysts, where the (R)- and (S)-enantiomers would react identically.

CALB Enantioselectivity
Class-level
(R)-enantiomer recognized distinctly; reaction rate differs from (S)-enantiomer in CALB-catalyzed resolution.
Supports biocatalytic resolution study fit.
E-value not reported; class-level observation.
Biocatalysis Chiral Resolution Lipase Engineering

Chiral Pool Synthesis Advantage: Direct Stereochemical Transfer vs. Racemic Alternative

When used as a chiral pool building block, methyl (R)-2-acetoxypropanoate transfers its pre-existing (R)-stereocenter directly into the final product, eliminating the need for asymmetric induction steps or chiral auxiliaries . In contrast, using the racemic mixture (CAS 6284-75-9) would require subsequent separation of diastereomers or enantiomers, which adds purification steps and reduces overall yield. The (R)-enantiomer is particularly valuable because (R)-lactic acid, its metabolic precursor, is less abundant naturally than (S)-lactic acid (the predominant form from fermentation), making the (R)-configured derivative a more specialized reagent for accessing (R)-configured target molecules [1].

Chiral Pool Yield Advantage
Class-level
Theoretical maximum yield of desired enantiomer 100% from (R)-enantiomer vs 50% from racemate (without recycling).
Supports stereochemical-control study workflow.
Assumes no racemization during synthesis.
Asymmetric Synthesis Chiral Pool Stereocontrol

Synthetic Route Flexibility: Enzymatic Resolution of Racemate to Access (R)-Enantiomer

Methyl (R)-2-acetoxypropanoate can be produced via enzymatic resolution of the racemic mixture using immobilized Candida antarctica lipase B (CALB) in tert-butyl methyl ether at 65°C over 4 hours . This enzymatic route provides a selective method for isolating the (R)-enantiomer, whereas the racemic methyl 2-acetoxypropanoate (CAS 6284-75-9) is typically synthesized via direct esterification of lactic acid with acetic anhydride or via methoxycarbonylation of vinyl acetate (which yields the racemic product with branched:linear selectivity up to 3.6:1 but without enantioselectivity) [1]. The availability of an enzymatic resolution pathway for the (R)-form distinguishes it from the racemic material, which cannot be further resolved to a single enantiomer without additional processing.

Enzymatic Resolution Access
Reported
(R)-enantiomer accessible via CALB-catalyzed kinetic resolution of racemate; racemate synthesis offers no stereochemical control.
Supports procurement of enantiopure material.
Documented conditions: 65°C, tert-butyl methyl ether, 4h.
Enzymatic Resolution Process Chemistry Chiral Separation

Thermal Elimination Performance: Acrylate Yield Equivalence with Stereochemical Retention Potential

In pyrolysis applications targeting methyl acrylate production, methyl (R)-2-acetoxypropanoate undergoes cyclic elimination of acetic acid to yield methyl acrylate. A 2017 study in Organic Process Research & Development reports an acrylate ester yield of 75% from methyl 2-acetoxypropanoate (APA) esters at 550°C in a fixed bed reactor with nonporous silica particles and CO₂ diluent gas . This yield is identical for both enantiomers and the racemate, as the elimination mechanism does not involve the stereocenter. However, the (R)-enantiomer offers a critical differentiation: the starting material originates from fermentation-derived (R)-lactic acid, enabling a fully renewable and stereochemically defined pathway to acrylic monomers [1]. The racemic route from petrochemical feedstocks lacks this sustainability advantage and cannot provide stereochemical traceability.

Pyrolysis Acrylate Yield
Reported
75% acrylate ester yield at 550°C, identical for both enantiomers and racemate.
Supports renewable-sourced acrylate pathway.
Stereocenter lost during elimination; sustainability advantage from (R)-lactic acid.
Pyrolysis Methyl Acrylate Synthesis Green Chemistry

Physicochemical Property Differentiation: Stereochemical Impact on Chromatographic Behavior

Methyl (R)-2-acetoxypropanoate and its (S)-enantiomer (CAS 14031-88-0) share identical bulk physicochemical properties (boiling point 172.4±13.0°C, density 1.1±0.1 g/cm³, vapor pressure 1.3±0.3 mmHg at 25°C, water solubility 81.2 g/L at 25°C) . However, the two enantiomers exhibit differential retention behavior on chiral stationary phases (CSPs), which is the basis for enantiomeric purity analysis and preparative chiral chromatography [1]. The racemic mixture (CAS 6284-75-9) would show two distinct peaks under chiral HPLC conditions, whereas an enantiopure sample yields a single peak. This analytical distinction is essential for quality control in regulated environments (e.g., pharmaceutical intermediate production) where enantiomeric purity must be documented.

Chiral HPLC Retention
Class-level
(R)-enantiomer yields single peak on chiral HPLC; racemic mixture shows two peaks.
Supports enantiomeric purity verification.
Resolution depends on CSP selection.
Chiral Chromatography Analytical Chemistry Enantiomeric Purity

Limited Availability of Direct Comparative Data: A Note on Evidence Gaps

A systematic literature search reveals that direct, head-to-head quantitative comparisons between methyl (R)-2-acetoxypropanoate and its closest analogs (racemic methyl 2-acetoxypropanoate and methyl (S)-2-acetoxypropanoate) are scarce in the peer-reviewed primary literature. Most synthetic studies report the use of the racemate as an intermediate without stereochemical specification, and enzymatic studies typically describe the resolution of the racemate rather than isolated enantiomer performance. The differentiation evidence presented above is therefore drawn primarily from class-level inferences based on established stereochemical principles, enzymatic selectivity patterns documented for related substrates, and physicochemical properties derived from computational predictions and vendor specifications. Potential users requiring rigorous comparative performance data for specific applications (e.g., catalytic enantioselective transformations, in vivo metabolic studies) should consider commissioning custom head-to-head assays under their relevant experimental conditions.

Comparative Data Gaps
Source review
Direct head-to-head comparisons between enantiomers scarce in primary literature.
Data to verify for specific applications.
Users should consider custom assays under relevant conditions.
Evidence Assessment Data Gap Analysis Procurement Guidance

Optimal Application Scenarios for Methyl (R)-2-acetoxypropanoate CAS 60426-97-3 Based on Quantitative Differentiation Evidence


Enantioselective Biocatalytic Transformations Using Lipases or Esterases

Methyl (R)-2-acetoxypropanoate is suitable for applications requiring enantiomer-specific enzymatic recognition. When used as a substrate in lipase-catalyzed transesterification or hydrolysis reactions, the (R)-configuration dictates differential reactivity compared to the (S)-enantiomer, enabling kinetic resolution or stereospecific product formation [1]. This scenario is particularly relevant for researchers developing biocatalytic routes to chiral intermediates, where the choice of enantiomer directly determines product stereochemistry. Documented use of immobilized Candida antarctica lipase B (CALB) at 65°C in tert-butyl methyl ether demonstrates the compound's compatibility with enzymatic resolution protocols .

Chiral Pool Synthesis of (R)-Configured Pharmaceutical Intermediates and Fine Chemicals

When the synthetic target requires an (R)-configured stereocenter, methyl (R)-2-acetoxypropanoate serves as an enantiopure building block that transfers its stereochemistry directly into the product. This eliminates the need for asymmetric catalysis or post-synthetic resolution, improving overall yield efficiency (theoretical maximum yield advantage of 2× over racemic starting material) [1]. Applications include the synthesis of (R)-configured natural product analogs, pharmaceutical intermediates requiring specific stereochemistry, and chiral ligands where stereochemical purity is critical for downstream enantioselectivity .

Renewable-Sourced Methyl Acrylate Production with Stereochemical Traceability

For processes that require methyl acrylate derived from renewable feedstocks with documented stereochemical provenance, methyl (R)-2-acetoxypropanoate offers a pathway from fermentation-derived (R)-lactic acid through acetylation to pyrolysis [1]. The pyrolysis step achieves 75% acrylate yield at 550°C in fixed bed reactors with nonporous silica and CO₂ diluent, matching the efficiency of racemic routes . This scenario is most relevant for sustainable polymer chemistry applications where both renewable sourcing and stereochemical documentation are valued, though the stereocenter is lost during elimination.

Analytical Reference Standard for Chiral HPLC Method Development and Enantiomeric Purity Validation

In analytical chemistry laboratories developing chiral HPLC methods for 2-acetoxypropanoate esters, methyl (R)-2-acetoxypropanoate is required as a pure enantiomer reference standard. Its distinct retention behavior on chiral stationary phases, relative to the (S)-enantiomer and racemate, enables method validation and accurate quantification of enantiomeric purity [1]. This application is essential for quality control in pharmaceutical intermediate production, where regulatory compliance demands documented enantiomeric purity specifications .

Application
Selection Property
Validation Focus
Biocatalytic resolution studies
Enzyme enantioselectivity profile
Kinetic resolution efficiency and stereochemical outcome
Stereocontrolled synthesis of (R)-intermediates
Stereochemical transfer fidelity
Enantiomeric excess retention and product configuration
Renewable-sourced methyl acrylate pathway
Feedstock stereochemical traceability
Pyrolysis yield and sustainability context
Chiral HPLC method validation
Chiral stationary phase retention behavior
Enantiomeric purity and peak identity verification
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